(+/-)4(5)-DiHDPA lactone
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Overview
Description
(+/-)4(5)-DiHDPA lactone is a cyclic organic compound belonging to the class of lactones Lactones are cyclic esters derived from hydroxycarboxylic acids and are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)4(5)-DiHDPA lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols using copper/nitroxyl catalysts under mild conditions with ambient air as the oxidant . Another method includes the dehydrogenative lactonization of diols using iron carbonyl compounds as catalysts . Additionally, cyclic ketones can be converted to lactones using Oxone in a water solution .
Industrial Production Methods
Industrial production of lactones often involves the use of environmentally friendly and sustainable methods. For example, the aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as Pd/C or Au/C has been developed for the synthesis of lactones . These methods are preferred due to their efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+/-)4(5)-DiHDPA lactone undergoes various chemical reactions, including:
Oxidation: Lactones can be oxidized to form carboxylic acids.
Reduction: Reduction of lactones with lithium aluminium hydride results in the formation of diols.
Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Lithium aluminium hydride is a widely used reducing agent for lactones.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Alcohols and amides.
Scientific Research Applications
(+/-)4(5)-DiHDPA lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (+/-)4(5)-DiHDPA lactone involves its interaction with specific molecular targets and pathways. For instance, in biochemical pathways, lactones can act as enzyme inhibitors or activators, influencing various metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
δ-Decalactone: A naturally occurring lactone with a similar structure but different applications.
ε-Caprolactone: Another lactone used in polymer synthesis with distinct properties.
Gluconolactone: A carbohydrate-based lactone with applications in food and pharmaceuticals.
Uniqueness
(+/-)4(5)-DiHDPA lactone is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
PCOBNCGOHMJRLU-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C1CCC(=O)O1)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |
Origin of Product |
United States |
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